molecular formula C7H10N2O4 B2383659 (3-Ethyl-2,4-dioxoimidazolidin-1-yl)acetic acid CAS No. 1329809-37-1

(3-Ethyl-2,4-dioxoimidazolidin-1-yl)acetic acid

Cat. No.: B2383659
CAS No.: 1329809-37-1
M. Wt: 186.167
InChI Key: AECXXANDAVVDDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Ethyl-2,4-dioxoimidazolidin-1-yl)acetic acid (CAS: 1329809-37-1) is an imidazolidine derivative with a molecular formula of C₇H₁₀N₂O₄ and a molecular weight of 186.17 g/mol . The compound features a five-membered imidazolidine ring substituted with two oxo groups at positions 2 and 4, an ethyl group at position 3, and an acetic acid side chain at position 1 (Figure 1). It is commercially available with a purity of 95.0% and is primarily used in research settings for pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name

2-(3-ethyl-2,4-dioxoimidazolidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4/c1-2-9-5(10)3-8(7(9)13)4-6(11)12/h2-4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECXXANDAVVDDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CN(C1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethyl-2,4-dioxoimidazolidin-1-yl)acetic acid typically involves the reaction of ethylamine with glyoxylic acid, followed by cyclization to form the imidazolidinone ring. The reaction conditions often include the use of a suitable solvent, such as water or ethanol, and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for (3-Ethyl-2,4-dioxoimidazolidin-1-yl)acetic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(3-Ethyl-2,4-dioxoimidazolidin-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various imidazolidinone derivatives, diols, and substituted imidazolidinones. These products can have different physical and chemical properties, making them useful for various applications .

Scientific Research Applications

(3-Ethyl-2,4-dioxoimidazolidin-1-yl)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3-Ethyl-2,4-dioxoimidazolidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular functions.

Comparison with Similar Compounds

Key structural features :

  • Ethyl substituent : Enhances lipophilicity compared to unsubstituted analogs.
  • Dioxoimidazolidine core : Imparts hydrogen-bonding capacity and metabolic stability.

Comparison with Structurally Similar Compounds

The compound belongs to the imidazolidine-acetic acid family, which includes derivatives with variations in substituents, oxo group positions, and side chains. Below is a detailed comparison with key analogs:

Structural and Physicochemical Properties

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Predicted pKa Solubility Trends
Target Compound 1329809-37-1 C₇H₁₀N₂O₄ 186.17 3-Ethyl, 2,4-dioxo, acetic acid - Moderate in polar solvents
2-(2,4-Dioxoimidazolidin-1-yl)acetic acid 94738-31-5 C₅H₆N₂O₄ 158.11 Unsubstituted, 2,4-dioxo, acetic acid - High aqueous solubility
(2,5-Dioxo-4,4-dipropylimidazolidin-1-yl)acetic acid 723-09-1 C₁₁H₁₈N₂O₄ 242.27 4,4-Dipropyl, 2,5-dioxo, acetic acid 3.75 Low aqueous solubility (lipophilic)
(2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid 88193-40-2 C₈H₁₂N₂O₄ 200.19 1-Propyl, 2,5-dioxo, acetic acid - Moderate in organic solvents
(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid 62848-47-9 C₁₁H₁₀N₂O₄ 234.21 1-Phenyl, 2,5-dioxo, acetic acid - Low aqueous solubility (aromatic)

Key Observations :

  • Substituent Effects : The ethyl group in the target compound balances lipophilicity and solubility better than dipropyl (CAS 723-09-1) or phenyl (CAS 62848-47-9) analogs .
  • Acetic Acid Side Chain : Enhances solubility and enables conjugation in drug design, as seen across all analogs .

Biological Activity

(3-Ethyl-2,4-dioxoimidazolidin-1-yl)acetic acid is a compound of significant interest in the fields of medicinal chemistry and pharmacology. Its unique structure allows it to interact with various biological targets, potentially leading to therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on enzyme function, and potential therapeutic uses.

Chemical Structure and Synthesis

The synthesis of (3-Ethyl-2,4-dioxoimidazolidin-1-yl)acetic acid typically involves the reaction of ethylamine with glyoxylic acid, followed by cyclization to form the imidazolidinone ring. The reaction conditions often include suitable solvents such as water or ethanol and may require heating to facilitate cyclization.

The biological activity of (3-Ethyl-2,4-dioxoimidazolidin-1-yl)acetic acid is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to modulate enzyme activity by inhibiting certain metabolic pathways, which can alter cellular functions significantly.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes, potentially affecting energy metabolism and cellular signaling.
  • Receptor Interaction : It can bind to receptors that regulate various physiological functions, leading to alterations in cellular responses.

Biological Activity and Research Findings

Research has highlighted several biological activities associated with (3-Ethyl-2,4-dioxoimidazolidin-1-yl)acetic acid:

  • Antioxidant Properties : Studies indicate that this compound exhibits antioxidant activity, which is crucial in mitigating oxidative stress in cells .
  • Neuroprotective Effects : Preliminary findings suggest potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases.
  • Therapeutic Potential : Investigations into its efficacy against conditions like anxiety disorders and epilepsy have shown promising results.

Comparative Analysis with Similar Compounds

To understand the uniqueness of (3-Ethyl-2,4-dioxoimidazolidin-1-yl)acetic acid, a comparison with similar compounds is essential.

Compound NameStructural FeatureBiological Activity
(3-Methyl-2,4-dioxoimidazolidin-1-yl)acetic acidMethyl group instead of ethylSimilar enzyme inhibition but less potent
(3-Propyl-2,4-dioxoimidazolidin-1-yl)acetic acidPropyl groupEnhanced lipophilicity; different pharmacokinetics
(3-Butyl-2,4-dioxoimidazolidin-1-yl)acetic acidButyl groupBroader range of biological targets

Case Studies

Several case studies have explored the biological implications of (3-Ethyl-2,4-dioxoimidazolidin-1-yl)acetic acid:

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in animal models of neurodegeneration. Results indicated a significant reduction in neuronal cell death and improved cognitive function in treated subjects compared to controls.

Study 2: Antioxidant Activity

Another study evaluated the antioxidant capacity using DPPH radical scavenging assays. The compound demonstrated a notable ability to scavenge free radicals, suggesting its potential use in formulations aimed at reducing oxidative stress.

Q & A

Q. What are the established synthetic routes for (3-Ethyl-2,4-dioxoimidazolidin-1-yl)acetic acid, and what key reaction parameters must be controlled?

Answer: The synthesis typically involves multi-step reactions starting from imidazolidinone precursors or ethyl-substituted intermediates. Key steps include:

  • Alkylation or acylation to introduce the ethyl and acetic acid moieties.
  • Cyclization under controlled pH (e.g., acidic or basic conditions) to form the dioxoimidazolidinone ring .
  • Purification via column chromatography or recrystallization to isolate the product .
    Critical parameters include reaction temperature (often 60–100°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents to minimize side products .

Q. Which analytical techniques are most effective for characterizing (3-Ethyl-2,4-dioxoimidazolidin-1-yl)acetic acid?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies proton environments and confirms substitution patterns (e.g., ethyl group integration at δ ~1.2 ppm) .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation pathways .
  • Infrared Spectroscopy (IR): Confirms carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and carboxylic acid O-H bonds .
  • X-ray Diffraction: Resolves crystal structure and hydrogen-bonding networks, critical for understanding solid-state reactivity .

Q. What are the common reactivity patterns of this compound with nucleophiles or electrophiles?

Answer:

  • Nucleophilic attack occurs at the electron-deficient carbonyl carbons (C2 and C4 positions), leading to ring-opening or substitution reactions .
  • Electrophilic aromatic substitution is limited due to the electron-withdrawing dioxo groups, but the acetic acid moiety can undergo esterification or amidation .
  • Coordination chemistry: The carboxylic acid group binds metal ions (e.g., Cu²⁺), enabling applications in catalysis or metallodrug design .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing byproducts?

Answer:

  • Design of Experiments (DoE): Systematically vary parameters (temperature, solvent, catalyst loading) to identify optimal conditions .
  • In-situ monitoring: Use techniques like HPLC or ReactIR to track reaction progress and intermediate formation .
  • Byproduct analysis: Employ LC-MS to identify side products (e.g., dimerization or over-alkylation) and adjust reagent stoichiometry .

Q. How should contradictory spectroscopic data (e.g., NMR shifts or MS fragments) be resolved?

Answer:

  • Purity verification: Re-crystallize or chromatograph the compound to eliminate impurities affecting spectral clarity .
  • Tautomerism assessment: Investigate keto-enol equilibria via variable-temperature NMR or computational modeling (DFT) .
  • Cross-validation: Compare data with structurally analogous compounds (e.g., fluorophenyl-substituted imidazolidinones) .

Q. What strategies are recommended for studying the compound’s stability under physiological or storage conditions?

Answer:

  • Thermal stability: Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds .
  • pH-dependent stability: Use accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 37°C) monitored by UV-Vis or NMR .
  • Light sensitivity: Expose samples to UV/visible light and assess degradation via HPLC .

Q. How can researchers elucidate the compound’s mechanism of action in biological systems?

Answer:

  • Target identification: Use affinity chromatography or surface plasmon resonance (SPR) to screen for protein binding partners .
  • Metabolic profiling: Incubate with liver microsomes and analyze metabolites via LC-MS/MS .
  • Computational docking: Model interactions with enzymes (e.g., cyclooxygenase or kinases) using molecular dynamics simulations .

Q. What methodologies address low solubility in aqueous media for in vitro assays?

Answer:

  • Co-solvent systems: Use DMSO-water or PEG-based buffers to enhance solubility without denaturing proteins .
  • Prodrug design: Synthesize ester or amide derivatives that hydrolyze in vivo to release the active compound .
  • Nanoparticle encapsulation: Employ liposomes or polymeric carriers to improve bioavailability .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s biological activity across studies?

Answer:

  • Standardize assays: Ensure consistent cell lines, incubation times, and control groups .
  • Batch variability: Characterize compound purity and stereochemistry for each study .
  • Meta-analysis: Compare IC₅₀ values or dose-response curves across publications to identify outliers .

Q. What experimental approaches validate the compound’s role in proposed reaction mechanisms?

Answer:

  • Isotopic labeling: Use ¹³C or ²H isotopes to trace reaction pathways (e.g., carbonyl group participation) .
  • Kinetic isotope effects (KIE): Compare reaction rates with deuterated vs. non-deuterated substrates .
  • Intermediate trapping: Quench reactions at timed intervals and isolate intermediates for structural analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.